![molecular formula C19H13F3N4O B15109509 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B15109509.png)
5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
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Overview
Description
5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with a naphthalen-2-yloxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy and trifluoromethylphenyl precursors. These precursors are then subjected to a series of reactions to form the final tetrazole compound. Common synthetic routes include:
Nucleophilic Substitution: The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions using appropriate halogenated naphthalene derivatives.
Cyclization: The tetrazole ring is formed through cyclization reactions involving azide precursors and nitrile compounds under specific conditions, such as the presence of catalysts like copper(I) salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) salts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(naphthalen-2-yloxy)methyl]-N-phenyl-1,3,4-oxadiazol-2-amine: This compound shares a similar naphthalen-2-yloxy group but differs in the heterocyclic ring structure.
1-(naphthalen-2-yloxy)-3-(trifluoromethyl)benzene: Similar in having both naphthalen-2-yloxy and trifluoromethyl groups but lacks the tetrazole ring.
Uniqueness
5-[(naphthalen-2-yloxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H13F3N4O |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-6-3-7-16(11-15)26-18(23-24-25-26)12-27-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2 |
InChI Key |
SLHIFVBFSYBWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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